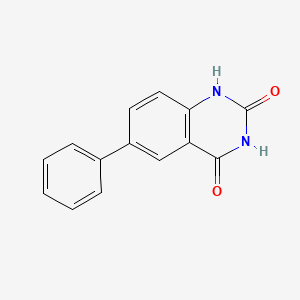
6-Phenylquinazoline-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylquinazoline-2,4-diol is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a phenyl group at the 6-position and hydroxyl groups at the 2 and 4 positions makes this compound a unique compound with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylquinazoline-2,4-diol can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions . Another method includes the use of palladium-catalyzed reactions, which offer high yields and versatility . Additionally, microwave-assisted synthesis has been employed to enhance reaction rates and improve yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Metal-catalyzed reactions and phase-transfer catalysis are commonly employed to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenylquinazoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Phenylquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in critical biological processes. For example, it has been shown to inhibit sphingosine-1-phosphate receptor 2, which plays a role in cell signaling and inflammation . The presence of hydroxyl groups allows for hydrogen bonding interactions, enhancing its binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
6-Phenylquinazoline-2,4-diol can be compared with other quinazoline derivatives, such as:
Quinazoline-2,4-dione: Lacks the phenyl group at the 6-position, resulting in different biological activities.
4-Aminoquinazoline: Contains an amino group at the 4-position, leading to distinct chemical properties and applications.
6-Phenylquinazoline: Lacks the hydroxyl groups at the 2 and 4 positions, affecting its reactivity and biological activity.
The unique combination of the phenyl group and hydroxyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H10N2O2 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
6-phenyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(18)16-13/h1-8H,(H2,15,16,17,18) |
Clé InChI |
AHBUOYKFVFMQHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





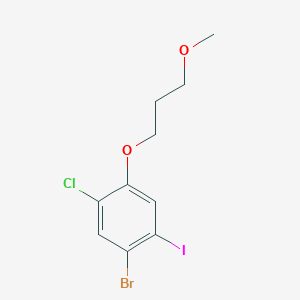
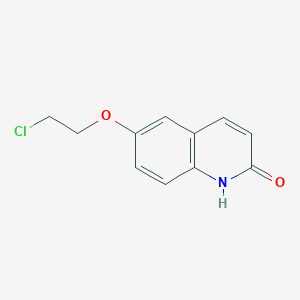


![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)
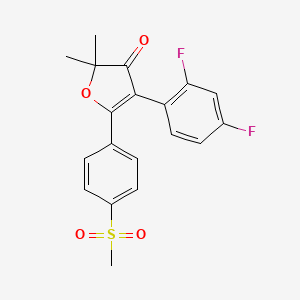
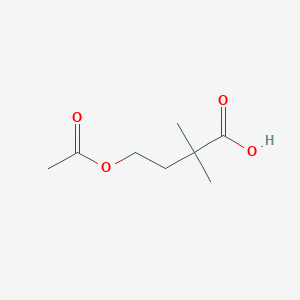
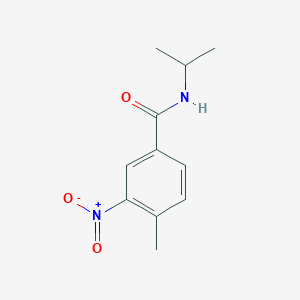

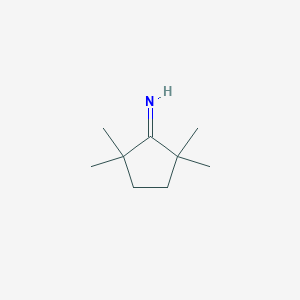
![2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13981388.png)
